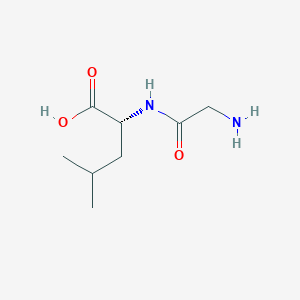

Glycyl-d-leucine

Vue d'ensemble

Description

Glycyl-d-leucine is a dipeptide composed of the amino acids glycine and leucine. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Studies have explored its role in enzymatic processes, its structural characteristics at low temperatures, and its interactions within biological systems .

Synthesis Analysis

The synthesis of glycyl-d-leucine and related glycyl dehydropeptides has been a subject of interest in understanding the metabolism and biological role of dehydropeptides. These compounds have been prepared and their properties, including susceptibility to enzymatic hydrolysis, have been investigated . The synthesis process is crucial for the subsequent exploration of the compound's biological functions and stability.

Molecular Structure Analysis

The molecular structure of glycyl-d-leucine has been examined using single-crystal X-ray diffraction, revealing a complex pattern of hydrogen bonding. At 120 K, the structure includes several N-H...O-type hydrogen bonds and an intermolecular N-H...O contact between the peptide bond and the carboxylate group, resulting in four hydrogen-bond cycles . This detailed structural information is essential for understanding the compound's interactions and stability.

Chemical Reactions Analysis

Glycyl-d-leucine is involved in various chemical reactions within biological systems. For instance, it is hydrolyzed by a leucocytic peptidase, which is believed to have zinc as a cofactor. This enzyme is also responsible for the hydrolysis of other dipeptides, indicating a broader role in peptide metabolism . Additionally, the compound has been used as a substrate for the radiochemical assay of angiotensin converting enzyme, showcasing its utility in biochemical assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-d-leucine and related compounds have been studied to understand their stability and reactivity. For example, the thermal stability of mutant enzymes of leucine dehydrogenase, which include glycyl residues, has been examined, highlighting the importance of these residues for the enzyme's conformational stability . The protonation constants of a related tetrapeptide have been determined, providing insight into the compound's behavior in different pH environments .

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

Leucine plays multiple roles in metabolism beyond the minimum requirement as an essential substrate for synthesis of new proteins . It is known to interact with the insulin signaling pathway to stimulate downstream signal control of protein synthesis, resulting in maintenance of muscle protein during periods of restricted energy intake .

Methods of Application or Experimental Procedures

The study of leucine’s role in metabolism involves examining its interaction with the insulin signaling pathway and its effect on protein synthesis .

Results or Outcomes

Leucine appears to modulate insulin signaling and glucose use by skeletal muscle. It also stimulates glucose recycling via the glucose-alanine cycle, producing protein sparing and providing a stable glucose environment with low insulin responses during energy-restricted periods .

Repression of Threonine Deaminase in Escherichia coli

Specific Scientific Field

Summary of the Application

The dipeptide, glycyl-leucine, like isoleucine, is a heterotropic negative effector of threonine deaminase . It plays a role in the repression of threonine deaminase in Escherichia coli .

Methods of Application or Experimental Procedures

The study involved examining the effects of glycyl-leucine on the accumulation of threonine deaminase-forming potential during isoleucine starvation in strains with normal threonine deaminases .

Results or Outcomes

Glycyl-leucine can completely prevent the accumulation of threonine deaminase-forming potential during isoleucine starvation in strains with normal threonine deaminases .

Regulating Animal Growth and Development

Specific Scientific Field

Summary of the Application

Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Methods of Application or Experimental Procedures

The study involved examining the effects of leucine on animal growth and development, particularly its interaction with the mTORC1 signaling pathway .

Regulation of Blood Sugar Levels and Insulin Sensitivity

Specific Scientific Field

Summary of the Application

Leucine is thought to help regulate blood sugar levels and enhance insulin sensitivity, which may contribute to improved glucose control and weight management .

Methods of Application or Experimental Procedures

The study involved examining the effects of leucine on blood sugar levels and insulin sensitivity .

Results or Outcomes

Leucine has been demonstrated in studies to boost the production of satiety hormones, which may lower food intake and result in weight reduction .

Role in Lipid Metabolism

Specific Scientific Field

Summary of the Application

Leucine has been shown to benefit lipid metabolism . It is a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

Methods of Application or Experimental Procedures

The study involved examining the effects of leucine on lipid metabolism .

Results or Outcomes

Leucine has been demonstrated in studies to have beneficial effects on lipid metabolism, which may contribute to the prevention and treatment of metabolic diseases .

Enhancing Athletic Performance

Specific Scientific Field

Summary of the Application

Leucine’s potential to prevent muscle loss and enhance athletic performance is being investigated .

Methods of Application or Experimental Procedures

The study involved examining the effects of leucine on muscle mass and athletic performance .

Propriétés

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017042 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-d-leucine | |

CAS RN |

688-13-1 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

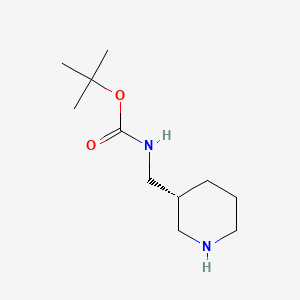

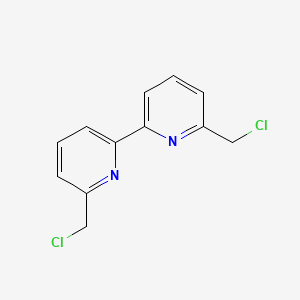

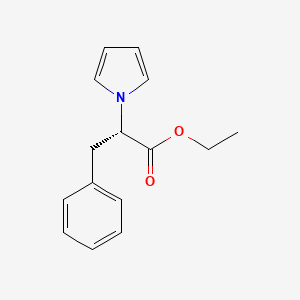

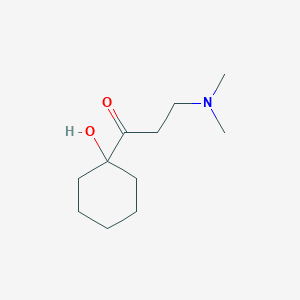

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)